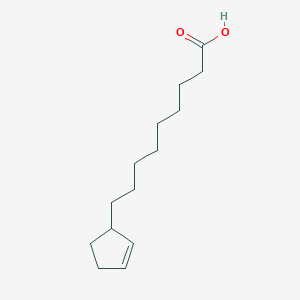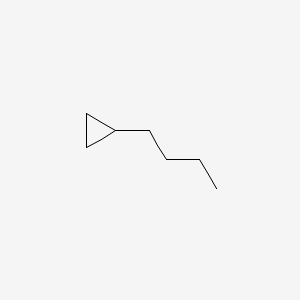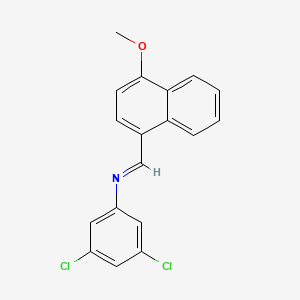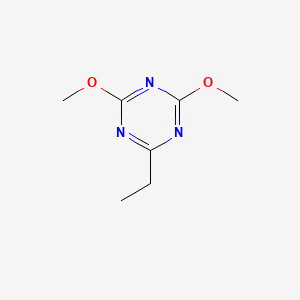
5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy-: is a complex organic compound with a unique structure that includes a methano bridge and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy- typically involves a multi-step process. One common method includes the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds through an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other substituent groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new synthetic methodologies and the synthesis of complex organic molecules .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its unique structure may interact with biological targets, potentially leading to the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism by which 5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy- exerts its effects is not fully understood. its interactions with molecular targets likely involve the functional groups present in its structure, such as the hydroxy and carboxylic acid groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
5H-Dibenzo(a,d)cycloheptene: A structurally related compound with similar aromatic rings but lacking the methano bridge and additional functional groups.
10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol: Another related compound with a similar core structure but different functional groups.
Uniqueness: The presence of the methano bridge and the specific arrangement of functional groups in 5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy- distinguishes it from other similar compounds
Propiedades
Número CAS |
5469-60-3 |
|---|---|
Fórmula molecular |
C18H14O5 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
8-hydroxytetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene-9,16-dicarboxylic acid |
InChI |
InChI=1S/C18H14O5/c19-15-10-6-2-1-5-9(10)13-11-7-3-4-8-12(11)18(15,17(22)23)14(13)16(20)21/h1-8,13-15,19H,(H,20,21)(H,22,23) |
Clave InChI |
FITUJGMJDXXJQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(C3(C(C(C2=C1)C4=CC=CC=C43)C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)

![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)


![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)


![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)

